Di-tert-butyl 6-fluoro-1,4-diazepane-1,4-dicarboxylate
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Overview
Description
Di-tert-butyl 6-fluoro-1,4-diazepane-1,4-dicarboxylate is a chemical compound with the molecular formula C15H28N2O4F. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. The presence of the fluoro group and the di-tert-butyl ester groups makes this compound of interest in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 6-fluoro-1,4-diazepane-1,4-dicarboxylate typically involves the following steps:
Formation of the Diazepane Ring: The initial step involves the formation of the 1,4-diazepane ring. This can be achieved through the cyclization of appropriate diamines with diacid chlorides under controlled conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other suitable fluorinating reagents.
Esterification: The final step involves the esterification of the diazepane ring with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the di-tert-butyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 6-fluoro-1,4-diazepane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized diazepane derivatives.
Reduction: Reduced diazepane derivatives.
Substitution: Substituted diazepane derivatives with various functional groups.
Scientific Research Applications
Di-tert-butyl 6-fluoro-1,4-diazepane-1,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Di-tert-butyl 6-fluoro-1,4-diazepane-1,4-dicarboxylate involves its interaction with specific molecular targets. The fluoro group and the diazepane ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl 1,4-diazepane-1,4-dicarboxylate: Lacks the fluoro group, making it less reactive in certain chemical reactions.
6-Fluoro-1,4-diazepane-1,4-dicarboxylate: Lacks the di-tert-butyl ester groups, affecting its solubility and stability.
Uniqueness
Di-tert-butyl 6-fluoro-1,4-diazepane-1,4-dicarboxylate is unique due to the presence of both the fluoro group and the di-tert-butyl ester groups. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
ditert-butyl 6-fluoro-1,4-diazepane-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27FN2O4/c1-14(2,3)21-12(19)17-7-8-18(10-11(16)9-17)13(20)22-15(4,5)6/h11H,7-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLXPPSNCJWXEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC(C1)F)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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